![molecular formula C10H16N2 B1626955 N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine CAS No. 937638-36-3](/img/structure/B1626955.png)
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine
Overview
Description
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, or NMP2A, is a highly versatile compound that has a wide range of applications in scientific research. It is a key component of many biochemical and physiological processes, and is used in a variety of lab experiments.
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine can be used in Nuclear Magnetic Resonance (NMR) studies . The compound is diluted to 4 mg/mL in CD3OD containing TMS for 0 ppm reference and dimethylfumarate as a quantitative internal standard .
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis
This compound can also be used in Gas Chromatography/Mass Spectrometry (GC/MS) analysis . The analyte is diluted to 3 mg/mL base extracted into CHCl3 .
Flow Synthesis of 2-Methylpyridines
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine can be used in the flow synthesis of 2-methylpyridines . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Antifungal Activity
There is potential for N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine to be used in the development of antifungal agents .
Synthesis of Novel Pyrimidine Derivatives
This compound can be used in the synthesis of novel pyrimidine derivatives . Pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Anti-Fibrosis Activity
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine can be used in the study of anti-fibrosis activity . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .
properties
IUPAC Name |
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-5-4-6-12-10(8)7-9(2)11-3/h4-6,9,11H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBVILIYABTIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586310 | |
Record name | N-Methyl-1-(3-methylpyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine | |
CAS RN |
937638-36-3 | |
Record name | N-Methyl-1-(3-methylpyridin-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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